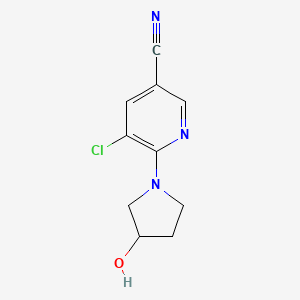

5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-3-7(4-12)5-13-10(9)14-2-1-8(15)6-14/h3,5,8,15H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBPHHYEMBSAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=N2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile involves several steps. One common synthetic route includes the reaction of 5-chloronicotinonitrile with 3-hydroxypyrrolidine under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile serves as a vital precursor for synthesizing more complex molecules. Its structural features allow researchers to modify it for developing new materials with specific properties. For instance, its ability to undergo nucleophilic substitution reactions enables the introduction of diverse functional groups into its structure, which can lead to novel compounds with tailored characteristics.

Biology

The compound has shown significant potential as a bioactive molecule. Research indicates that it may interact with specific biological targets, influencing various cellular processes. For example, studies have suggested that it could inhibit certain enzymes involved in cancer cell proliferation and microbial growth.

Medicine

In medicinal chemistry, 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile is being explored for its therapeutic applications. Preliminary studies have indicated its efficacy as an anti-cancer agent and its potential use against infectious diseases. The compound's mechanism of action is believed to involve binding to specific receptors or enzymes, thereby modulating their activity and inhibiting disease progression.

Industrial Applications

The compound also finds applications in industrial settings, particularly in the development of agrochemicals and other chemical products. Its unique properties make it suitable for formulating pesticides or herbicides that require specific biochemical interactions to be effective.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the anti-cancer properties of 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile. Researchers treated cancer cell lines with varying concentrations of the compound and observed significant reductions in cell viability compared to untreated controls. The study concluded that the compound's mechanism likely involves apoptosis induction in cancer cells.

Case Study 2: Antimicrobial Properties

Another research project focused on evaluating the antimicrobial activity of this compound against various pathogens. The results indicated that it exhibited potent inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or the growth of microbial pathogens.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison

Key Observations :

- Hydrogen-Bonding vs. Lipophilicity: The 3-hydroxypyrrolidinyl group in the target compound enhances hydrogen-bond donor/acceptor capacity compared to the triazole group in , which may improve solubility but reduce membrane permeability.

- Electron-Withdrawing Effects : The trifluoromethyl and cyclopropyl groups in increase lipophilicity and metabolic stability, whereas the hydroxypyrrolidine group may prioritize solubility over stability.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Analysis :

- The target compound’s lower logP (1.8 vs. 3.5 for ) suggests better aqueous solubility, critical for oral bioavailability.

Biologische Aktivität

5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile, also known as S 95005, is a compound with significant potential in medicinal chemistry. Its biological activity has been the subject of various studies, highlighting its relevance in drug discovery and development. This article will explore its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile is C10H10ClN3O. The synthesis typically involves the reaction of 5-chloronicotinonitrile with 3-hydroxypyrrolidine under controlled conditions, often using solvents like methanol or ethanol and catalysts to enhance yield.

Synthesis Overview:

- Starting Materials: 5-chloronicotinonitrile and 3-hydroxypyrrolidine.

- Conditions: Solvent (methanol/ethanol), temperature control, catalytic assistance.

- Yield: High purity (>96%) and conversion rates (>98%) have been reported for optimized processes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, which can inhibit key biological processes such as cell proliferation in cancer cells and the growth of pathogens .

Key Mechanisms:

- Enzyme Inhibition: Targets enzymes involved in cancer cell growth.

- Receptor Modulation: Alters receptor activity linked to various diseases.

Biological Activity and Therapeutic Applications

Research indicates that 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile exhibits promising biological activities, particularly in the fields of oncology and infectious disease treatment.

Therapeutic Applications:

- Cancer Treatment: Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Antimicrobial Activity: Shows potential against microbial pathogens, making it a candidate for developing new antibiotics.

Case Studies:

Several studies have evaluated the compound's efficacy:

- A study demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer .

- Another investigation highlighted its antibacterial properties against resistant strains of bacteria, suggesting its potential as an antibiotic.

Comparative Analysis

To understand the uniqueness of 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile, it is useful to compare it with similar compounds.

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide | Potent against Mycobacterium tuberculosis | Contains a chlorine atom |

| 7-Chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine | Inhibits human norovirus RNA polymerase | Unique pyrrolo-triazine structure |

Q & A

Q. What are the recommended synthesis protocols for 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile?

A common method involves chlorination of nicotinonitrile precursors using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example:

- Step 1 : React a pyridine precursor (e.g., 6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile) with POCl₃/PCl₅ under reflux (15–24 hours).

- Step 2 : Quench the reaction with ice-water, isolate the product via filtration, and recrystallize from ethanol .

- Critical Note : Ensure anhydrous conditions to avoid side reactions. Monitor reaction progress using TLC or HPLC.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and pyrrolidine ring integrity.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₁ClN₄O: theoretical vs. observed).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly the hydroxypyrrolidinyl group orientation .

Q. What safety precautions are critical during handling?

- Inhalation/Contact Risks : Use fume hoods and PPE (gloves, goggles). If exposed, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

- Storage : Store in a desiccator at 2–8°C to prevent hydrolysis of the chloro and nitrile groups.

Advanced Research Questions

Q. How can researchers optimize the substitution pattern for enhanced reactivity?

- Rational Design : Replace the hydroxypyrrolidinyl group with other heterocycles (e.g., piperidine or morpholine) to study steric/electronic effects. Use computational tools (DFT) to predict regioselectivity in substitution reactions .

- Case Study : In similar nicotinonitriles, substituting 4-methoxyphenyl groups increased electrophilicity at the C2 position, enabling cross-coupling reactions .

Q. How to resolve contradictions in biological activity data for analogs?

- Example : If in vitro assays show conflicting kinase inhibition results:

Q. What methodologies are recommended for studying hydrolytic stability?

- Accelerated Degradation Studies :

Q. How to evaluate its potential as a kinase inhibitor scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.